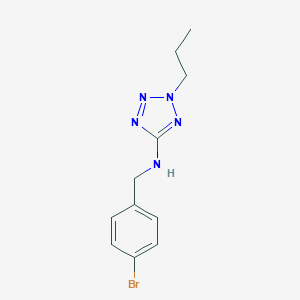![molecular formula C13H9BrN2O3S B276800 14-bromo-15-hydroxy-5-oxa-17-thia-2,8-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,11(16),12,14-pentaen-9-one](/img/structure/B276800.png)
14-bromo-15-hydroxy-5-oxa-17-thia-2,8-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,11(16),12,14-pentaen-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Bromo-10-hydroxy-3,4-dihydro1benzothieno[2’,3’:4,5]pyrimido[2,1-c][1,4]oxazin-6(1H)-one is a complex organic compound with a unique structure that combines elements of benzothiophene, pyrimidine, and oxazine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-10-hydroxy-3,4-dihydro1benzothieno[2’,3’:4,5]pyrimido[2,1-c][1,4]oxazin-6(1H)-one typically involves multi-step organic reactions. The process often starts with the preparation of the benzothiophene core, followed by the introduction of the pyrimidine and oxazine rings. Key steps may include bromination, hydroxylation, and cyclization reactions under controlled conditions. Common reagents used in these steps include bromine, hydroxylating agents, and cyclizing agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Análisis De Reacciones Químicas
Types of Reactions
9-Bromo-10-hydroxy-3,4-dihydro1benzothieno[2’,3’:4,5]pyrimido[2,1-c][1,4]oxazin-6(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the bromine atom with an amine could produce an amino derivative.
Aplicaciones Científicas De Investigación
9-Bromo-10-hydroxy-3,4-dihydro1
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: It may have potential as a therapeutic agent for treating various diseases, although further research is needed to confirm its efficacy and safety.
Industry: Its properties could make it useful in the development of new materials, such as polymers or electronic devices.
Mecanismo De Acción
The mechanism by which 9-Bromo-10-hydroxy-3,4-dihydro1benzothieno[2’,3’:4,5]pyrimido[2,1-c][1,4]oxazin-6(1H)-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions may modulate the activity of the targets, leading to various biological effects. Further studies are needed to elucidate the precise pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Benzothiophene derivatives: These compounds share the benzothiophene core and may have similar chemical properties.
Pyrimidine derivatives: Compounds with a pyrimidine ring may exhibit similar biological activities.
Oxazine derivatives: These compounds share the oxazine ring and may have similar reactivity.
Uniqueness
What sets 9-Bromo-10-hydroxy-3,4-dihydro1benzothieno[2’,3’:4,5]pyrimido[2,1-c][1,4]oxazin-6(1H)-one apart is its unique combination of structural elements, which may confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Fórmula molecular |
C13H9BrN2O3S |
|---|---|
Peso molecular |
353.19 g/mol |
Nombre IUPAC |
14-bromo-15-hydroxy-5-oxa-17-thia-2,8-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,11(16),12,14-pentaen-9-one |
InChI |
InChI=1S/C13H9BrN2O3S/c14-7-2-1-6-9-12(20-11(6)10(7)17)15-8-5-19-4-3-16(8)13(9)18/h1-2,17H,3-5H2 |
Clave InChI |
NFLWRXSQWMWBJH-UHFFFAOYSA-N |
SMILES |
C1COCC2=NC3=C(C4=C(S3)C(=C(C=C4)Br)O)C(=O)N21 |
SMILES canónico |
C1COCC2=NC3=C(C4=C(S3)C(=C(C=C4)Br)O)C(=O)N21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(benzyloxy)-3-methoxybenzyl]-N-(2-methyl-2H-tetraazol-5-yl)amine](/img/structure/B276718.png)
![N-[4-(benzyloxy)benzyl]-2-methyl-2H-tetrazol-5-amine](/img/structure/B276719.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2,4-dibromo-6-methylphenoxy)acetamide](/img/structure/B276724.png)

![2-[(1-bromo-2-naphthyl)oxy]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B276727.png)


![2-(4-FLUOROPHENYL)-N~1~-[4-(MORPHOLINOCARBONYL)PHENYL]ACETAMIDE](/img/structure/B276738.png)



![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile](/img/structure/B276745.png)
